molecular formula C11H15NO3 B289209 2-(3,4-dimethoxyphenyl)-N-methylacetamide

2-(3,4-dimethoxyphenyl)-N-methylacetamide

Cat. No. B289209
M. Wt: 209.24 g/mol
InChI Key: IJCANIYLPFPGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-methylacetamide, also known as F13714, is a compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a member of the phenethylamine class of compounds and is structurally related to other well-known compounds such as mescaline and MDMA. In

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methylacetamide is not well understood. However, it is believed that this compound acts as a partial agonist at certain serotonin and dopamine receptors in the brain. This partial agonism may lead to the modulation of neurotransmitter activity, which in turn may lead to the observed effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-methylacetamide are not well understood. However, studies have shown that this compound has the potential to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation of neurotransmitter activity may lead to various physiological effects, such as changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-methylacetamide in lab experiments is its ability to modulate neurotransmitter activity in the brain. This property makes this compound a potentially useful tool for studying the role of neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively limited availability. This compound is not commercially available and must be synthesized in a laboratory setting.

Future Directions

There are several future directions for research involving 2-(3,4-dimethoxyphenyl)-N-methylacetamide. One potential area of research is the development of new therapeutic agents based on this compound. Another potential area of research is the study of the pharmacological properties of this compound in various animal models of neurological disorders. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methylacetamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine in the presence of acetic acid. This reaction produces 2-(3,4-dimethoxyphenyl)-N-methylacetamide as the final product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-methylacetamide has been studied for its potential in various research applications. One of the areas of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation of neurotransmitter activity has been linked to potential therapeutic applications in the treatment of various neurological disorders, such as depression and anxiety.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C11H15NO3/c1-12-11(13)7-8-4-5-9(14-2)10(6-8)15-3/h4-6H,7H2,1-3H3,(H,12,13)

InChI Key

IJCANIYLPFPGPM-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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